2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid
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Description
2-(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl]-1,3-oxazole-4-carboxylic acid (tBOC-AA) is an organic compound with a wide range of applications in scientific research. It is a versatile building block for the synthesis of various compounds and has been used in a wide range of biochemical and physiological experiments. The compound has been used in various fields, including biochemistry, molecular biology, and drug design. tBOC-AA is a versatile building block for the synthesis of various compounds, and has been used in a wide range of biochemical and physiological experiments.
Scientific Research Applications
Synthesis Applications
The compound has been employed in the synthesis of complex molecules. For instance, it serves as an intermediate in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its utility in producing oxazole derivatives with high optical purity, crucial for macrocyclic azole peptide applications (Magata et al., 2017). Furthermore, its involvement in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles highlights its role in creating derivatives for potential chemical and pharmaceutical uses (Lkizler et al., 1996).
Peptide Synthesis
In peptide synthesis, the tert-butoxycarbonyl (Boc) group is a common protective group for amines, and compounds like 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid are pivotal in the introduction of this protecting group. This application is vital for the stability of peptide chains during synthesis, allowing for the creation of complex peptide structures without racemization. The compound facilitates the synthesis of orthogonally protected amino acids, which are key to synthesizing peptide analogs and derivatives with specific biological activities (Czajgucki et al., 2003).
Pharmacophore Development
The structure of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid lends itself to the development of pharmacophores, particularly in the search for novel anticancer agents. Its derivative has been evaluated for in vitro cytotoxicity against human cancer cell lines, indicating its potential as a scaffold for designing new anticancer agents (Kumar et al., 2009).
properties
IUPAC Name |
2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-13-7(5-17-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRGFGIKJOEGX-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid |
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